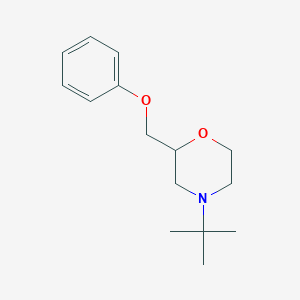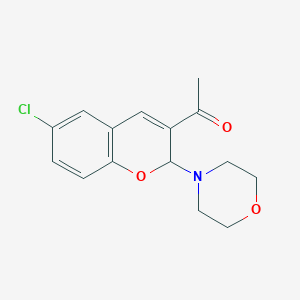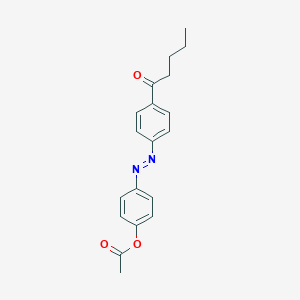
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene, also known as PEAB, is a chemical compound that belongs to the azobenzene family. It is a photochromic molecule that can undergo reversible photoisomerization, which makes it a useful tool in scientific research.
Mecanismo De Acción
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene undergoes reversible photoisomerization upon exposure to light of different wavelengths. The trans isomer absorbs light at a longer wavelength than the cis isomer, which causes the molecule to change its conformation. This conformational change can be used to study various biological processes such as protein folding and unfolding.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used safely in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has several advantages as a research tool. It is a non-toxic compound that can be used safely in lab experiments. It can undergo reversible photoisomerization, which makes it a useful tool in studying various biological processes. However, 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural molecules. Its photoisomerization properties may also be affected by the environment in which it is used.
Direcciones Futuras
There are several future directions for the use of 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene in scientific research. One potential application is in the development of molecular machines that can be controlled by light. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can also be used to study the dynamics of protein conformational changes in real-time. Additionally, 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can be used in the development of new materials with photoresponsive properties.
Conclusion:
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene is a useful tool in scientific research due to its photochromic properties. It can undergo reversible photoisomerization, which makes it a valuable tool in studying various biological processes. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has several advantages as a research tool, including its non-toxic nature, but it also has some limitations. There are several potential future directions for the use of 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene in scientific research, including the development of molecular machines and the study of protein conformational changes.
Métodos De Síntesis
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can be synthesized through a two-step process. The first step involves the synthesis of 4-n-pentanoyl-4-n'-hydroxyazobenzene by reacting 4-nitrobenzene-1,2-diamine with pentanoyl chloride in the presence of triethylamine. The second step involves the esterification of the hydroxyl group with acetic anhydride to obtain 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene.
Aplicaciones Científicas De Investigación
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has been widely used in scientific research as a photochromic molecule. It can undergo reversible photoisomerization upon exposure to light of different wavelengths, which makes it a useful tool in various fields such as material science, biology, and chemistry. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has been used to study protein conformational changes, DNA dynamics, and molecular machines.
Propiedades
Número CAS |
120102-96-7 |
|---|---|
Nombre del producto |
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene |
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] acetate |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-5-19(23)15-6-8-16(9-7-15)20-21-17-10-12-18(13-11-17)24-14(2)22/h6-13H,3-5H2,1-2H3 |
Clave InChI |
MOYHDIQWGYIORV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |
SMILES canónico |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |
Sinónimos |
[4-(4-pentanoylphenyl)diazenylphenyl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





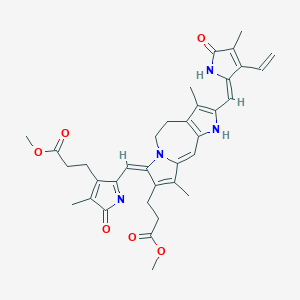
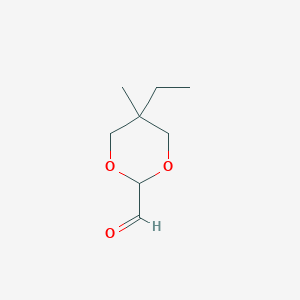
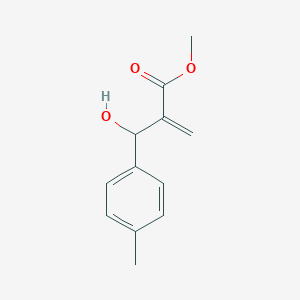
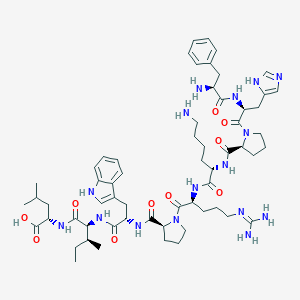
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
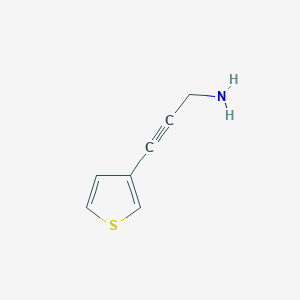
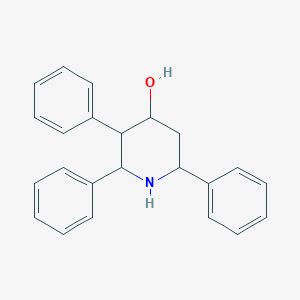
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
